molecular formula C26H23NO6 B2520039 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide CAS No. 923216-94-8

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide

Cat. No.: B2520039
CAS No.: 923216-94-8
M. Wt: 445.471
InChI Key: PDBOSNAMQMUGRI-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 6. The chromen-4-one scaffold is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and antiviral applications . The ethoxy and methoxy substituents likely modulate electronic and steric properties, influencing binding interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-4-32-19-9-5-16(6-10-19)24-15-21(28)20-14-18(8-12-22(20)33-24)27-26(29)17-7-11-23(30-2)25(13-17)31-3/h5-15H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBOSNAMQMUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromenone core structure with various substituents that influence its biological activity. The molecular formula is C24H24N2O5C_{24}H_{24}N_{2}O_{5} with a molecular weight of 420.46 g/mol. Its structure can be represented as follows:

N 2 4 ethoxyphenyl 4 oxo 4H chromen 6 yl 3 4 dimethoxybenzamide\text{N 2 4 ethoxyphenyl 4 oxo 4H chromen 6 yl 3 4 dimethoxybenzamide}

Anticancer Properties

Research has indicated that chromenone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Comparison of Anticancer Activities of Chromenone Derivatives

Compound NameMechanism of ActionCancer TypeReference
Chromenone ACaspase activationBreast
Chromenone BBcl-2 modulationLung
N-[2-(4-Ethoxyphenyl)-...]UnknownUnknown

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Studies have demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in vitro. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized to interact with several molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could act on various receptors influencing cell signaling pathways related to apoptosis and proliferation.
  • Influence on Gene Expression : By modulating transcription factors, it may alter the expression of genes associated with oxidative stress and apoptosis.

Study on Anticancer Effects

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptotic cell death.

Study on Antioxidant Activity

Another study evaluated the antioxidant activity using DPPH radical scavenging assays. The compound exhibited a high scavenging activity comparable to standard antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its substituent arrangement:

  • Chromen-4-one core: Shared with bioactive flavonoids and synthetic analogs, this scaffold contributes to π-π stacking and hydrogen-bonding interactions.
  • 4-Ethoxyphenyl group : Unlike methoxy or chloro substituents in analogs, the ethoxy group offers increased hydrophobicity and steric bulk.
  • 3,4-Dimethoxybenzamide : This moiety contrasts with 2,6-dimethoxy or dichlorophenyl groups in related compounds, altering electronic density and binding orientation.

Comparison with High-Affinity Analogs

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide ():

  • Binding Affinity : Demonstrated the highest binding affinity (-6.7 kcal/mol) against the cysteine protease of the monkeypox virus (MPXV) in molecular docking studies .
  • Key Differences : The allylcarbamoyl and chloro substituents enhance polar interactions compared to the ethoxyphenyl group in the target compound.

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide ():

  • Structural Variance : Features a 3,4-dimethoxyphenyl group at position 2 and 2,6-dimethoxybenzamide at position 6. The ortho-methoxy groups may restrict rotational freedom, reducing binding adaptability compared to the target compound’s para-substituted ethoxy group.

Pesticidal Benzamides ():

  • N-(3,4-dichlorophenyl) propanamide (Propanil) : A herbicide with dichlorophenyl substituents that enhance electrophilicity for target-site reactivity.
  • N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) : A cellulose inhibitor with a bulky isoxazolyl group, highlighting how steric hindrance can dictate selectivity.

Data Tables: Binding Affinities and Structural Comparisons

Compound Name Target Protein Binding Affinity (kcal/mol) Key Substituents Reference
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide Not reported Not available 4-Ethoxyphenyl, 3,4-dimethoxybenzamide -
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide MPXV cysteine protease -6.7 Allylcarbamoyl, 4-chloro
Isoxaben Cellulose synthase Not reported Isoxazolyl, 2,6-dimethoxy

Research Findings and Implications

  • Computational Insights : Molecular docking studies () emphasize the role of substituents in binding affinity. The target compound’s ethoxy group may reduce polar interactions compared to chloro or allylcarbamoyl groups but could improve metabolic stability .
  • Substituent Positioning : Para-substituted ethoxy or methoxy groups (as in the target compound) generally enhance membrane permeability compared to ortho-substituted analogs (e.g., ) .

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